L-Tryptophan, glycylglycyl-L-valyl-

Catalog No.
S12999792
CAS No.
684250-86-0
M.F
C20H27N5O5
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tryptophan, glycylglycyl-L-valyl-

CAS Number

684250-86-0

Product Name

L-Tryptophan, glycylglycyl-L-valyl-

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C20H27N5O5

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C20H27N5O5/c1-11(2)18(25-17(27)10-23-16(26)8-21)19(28)24-15(20(29)30)7-12-9-22-14-6-4-3-5-13(12)14/h3-6,9,11,15,18,22H,7-8,10,21H2,1-2H3,(H,23,26)(H,24,28)(H,25,27)(H,29,30)/t15-,18-/m0/s1

InChI Key

XJHMQFKUSUISEK-YJBOKZPZSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)CNC(=O)CN

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)CNC(=O)CN

L-Tryptophan, glycylglycyl-L-valyl- is a peptide compound that integrates the essential amino acid L-tryptophan with two additional residues: glycylglycyl and L-valyl. L-tryptophan is crucial for protein synthesis and serves as a precursor for important biomolecules such as serotonin and melatonin, which are integral to mood regulation and sleep cycles. The structure of this compound allows it to participate in various biochemical pathways, enhancing its biological significance and potential therapeutic applications.

  • Oxidation: The indole ring of L-tryptophan can be oxidized to produce compounds like kynurenine. This reaction typically employs reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
  • Reduction: Reduction reactions can modify the peptide backbone or side chains, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can occur at the amino or carboxyl groups, facilitated by nucleophiles like amines or thiols in the presence of catalysts.

The biological activities of L-Tryptophan, glycylglycyl-L-valyl- are primarily attributed to its components:

  • Serotonin Pathway: As a precursor to serotonin, L-tryptophan is converted to 5-hydroxytryptophan by tryptophan hydroxylase, followed by decarboxylation to serotonin. This pathway is vital for mood regulation and emotional well-being.
  • Melatonin Pathway: Serotonin is further converted to melatonin in the pineal gland, which plays a significant role in regulating sleep-wake cycles.
  • Protein Synthesis: The peptide can be incorporated into proteins, influencing their structure and function, thereby potentially affecting various physiological processes.

The synthesis of L-Tryptophan, glycylglycyl-L-valyl- typically involves peptide coupling reactions. Common methods include:

  • Stepwise Addition: Amino acids are added sequentially to form the peptide chain.
  • Coupling Reagents: Reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and activating agents like N-hydroxysuccinimide are used.
  • Reaction Conditions: The synthesis is usually conducted in anhydrous solvents like dimethylformamide or dichloromethane under inert atmospheric conditions to minimize side reactions.

L-Tryptophan, glycylglycyl-L-valyl- has several applications:

  • Nutraceuticals: Due to its role in serotonin and melatonin production, it may be used in supplements aimed at improving mood and sleep quality.
  • Pharmaceuticals: Its unique structure allows for potential therapeutic uses in treating mood disorders and sleep-related issues.
  • Research: This compound serves as a valuable tool in biochemical research for studying protein interactions and metabolic pathways .

Studies involving L-Tryptophan, glycylglycyl-L-valyl- focus on its interactions with various biological targets:

  • Binding Studies: Research has shown that similar compounds can bind to enzymes like thermolysin, influencing their activity. Such studies help elucidate the compound's potential as an inhibitor or modulator in enzymatic reactions .
  • Biochemical Pathways: Understanding how this peptide interacts within serotonin and melatonin pathways can provide insights into its effects on mood regulation and sleep patterns.

Several compounds share similarities with L-Tryptophan, glycylglycyl-L-valyl-, each with unique properties:

Compound NameDescriptionUnique Features
L-TryptophanEssential amino acid involved in neurotransmitter synthesisDirect precursor to serotonin and melatonin
GlycylglycineSimple dipeptideLacks the complex structure of L-Tryptophan, glycylglycyl-L-valyl-
L-ValineBranched-chain amino acid involved in muscle metabolismPrimarily focuses on energy metabolism rather than neurotransmitter synthesis
Glycyl-L-TryptophanA simpler derivative of L-TryptophanOnly contains one glycine residue compared to two in L-Tryptophan, glycylglycyl-L-valyl-

L-Tryptophan, glycylglycyl-L-valyl- is unique due to its combined structure that facilitates participation in multiple biochemical pathways while exhibiting diverse biological activities. Its peptide nature enhances its potential applications in both research and therapeutic contexts .

XLogP3

-2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

417.20121898 g/mol

Monoisotopic Mass

417.20121898 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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